4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

Medicinal Chemistry Antifungal Agents Antibacterial Agents

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic hybrid compound that structurally integrates a benzimidazole ring with a 2-aminothiazole moiety. This compound, with a molecular weight of 216.26 g/mol and an XLogP3 value of 2.1, serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents.

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
CAS No. 7187-47-5
Cat. No. B1332524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
CAS7187-47-5
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CSC(=N3)N
InChIInChI=1S/C10H8N4S/c11-10-14-8(5-15-10)9-12-6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,14)(H,12,13)
InChIKeyQNFRWSFKMIBEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine (CAS 7187-47-5): Procurement Specifications and Core Chemical Identity for Research Selection


4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic hybrid compound that structurally integrates a benzimidazole ring with a 2-aminothiazole moiety [1]. This compound, with a molecular weight of 216.26 g/mol and an XLogP3 value of 2.1, serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents [1][2]. Its primary procurement value lies in its role as a critical intermediate for generating derivatives with enhanced biological activities, a function distinct from its simpler analog, Thiabendazole (4-(1H-benzimidazol-2-yl)-1,3-thiazole), which lacks the 2-amino functional group [2][3].

Why 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine Cannot Be Interchanged with Simpler Analogs in Research Applications


Direct substitution of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine with its close structural analog, Thiabendazole, is chemically and biologically invalid for most research applications. The presence of the primary amine group on the thiazole ring in this compound is a critical functional handle that enables a vast array of downstream chemical modifications (e.g., Schiff base formation, acylation, diazotization) which are impossible with Thiabendazole [1][2]. This functional group is not merely a substituent; it fundamentally alters the molecule's electronic profile, hydrogen-bonding capacity, and target-binding potential, leading to different biological activities and synthetic utility [3]. Therefore, procurement decisions must be based on the specific experimental requirement for this 2-amino-thiazole scaffold, not on its generic benzimidazole-thiazole core.

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine: Quantified Differentiation in Antimicrobial and Cytochrome P450 Inhibition Profiles


Synthetic Utility and Divergent Antimicrobial Potential Compared to Thiabendazole

The 2-amino group on the thiazole ring of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine enables synthetic derivatization that is not possible with the unsubstituted Thiabendazole. This functional handle is essential for generating a series of novel antimicrobial agents, where specific substitutions lead to activities comparable to clinical standards [1][2].

Medicinal Chemistry Antifungal Agents Antibacterial Agents Structure-Activity Relationship

Cytochrome P450 1A2 Inhibition Profile: A Selectivity Marker for ADME-Tox Profiling

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine demonstrates measurable, albeit weak, time-dependent inhibition of the major drug-metabolizing enzyme CYP1A2, with an IC50 of 1,100 nM (1.1 µM) [1]. This quantitative data provides a baseline for assessing the potential for drug-drug interactions in the early stages of lead optimization.

ADME-Tox Drug Metabolism Cytochrome P450 In Vitro Pharmacology

Verified Application Scenarios for 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine in Drug Discovery and Chemical Biology


Scaffold for Divergent Synthesis of Antimicrobial Agents

This compound is the essential starting material for synthesizing a diverse library of antimicrobial agents. It has been successfully used to generate series of benzylidene-amines, hydrazones, and other derivatives through simple condensation reactions at the reactive 2-amino group [1][2]. These synthetic efforts are aimed at exploring structure-activity relationships (SAR) to discover novel compounds with activity comparable to established antibiotics like streptomycin and fluconazole [2]. Procurement of this specific amine is a prerequisite for any such synthetic campaign.

Lead Optimization and ADME-Tox De-risking Studies

The compound's characterized CYP1A2 inhibition profile (IC50 = 1.1 µM) makes it a useful reference point in drug discovery programs. When this scaffold is incorporated into a lead series, researchers can anticipate a baseline CYP inhibition liability [3]. This data point is critical for designing analogs to improve metabolic stability and reduce the potential for drug-drug interactions. It allows for a quantitative comparison with new derivatives to assess whether structural modifications have increased or decreased the off-target CYP inhibition risk.

Development of Fluorescent Probes and Bioconjugates

The primary amine functional group provides a convenient chemical handle for conjugating the benzimidazole-thiazole core to fluorescent dyes, affinity tags (e.g., biotin), or solid supports. This is a standard application for studying target engagement or cellular localization of compounds derived from this scaffold. While not a direct biological application, this chemical utility is a key reason for procuring the compound as a versatile research intermediate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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